molecular formula C28H31NO6 B1678161 Neoaureothin CAS No. 59795-94-7

Neoaureothin

Cat. No. B1678161
CAS RN: 59795-94-7
M. Wt: 477.5 g/mol
InChI Key: IZICQJAGBLBAMJ-QDYRYYKCSA-N
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Description

Synthesis Analysis

The production of Neoaureothin involves the use of modular polyketide synthases (PKSs). By deletion and insertion of PKS modules, the assembly lines for related antibiotic and antifungal agents, aureothin and this compound, can be interconverted .


Molecular Structure Analysis

This compound is a polyene macrolide antibiotic that is structurally related to erythromycin . The architecture of the megasynthase is typically arranged in a way that each module catalyzes a single chain elongation, ensuring that polyketide assembly progresses in a unidirectional manner until the full-length product is released .


Chemical Reactions Analysis

This compound has immunosuppressive activity, which may be due to its ability to inhibit the methylation of DNA . It also inhibits the growth of autoimmune disease-causing cells and cancer cells in vitro .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 477.5 g/mol . Its chemical formula is C28H31NO6 .

Scientific Research Applications

Non-Colinear Polyketide Biosynthesis in Aureothin and Neoaureothin Pathways

This compound, alongside aureothin, showcases a unique example of nitroaryl-substituted polyketide metabolites derived from Streptomyces species. The study by Traitcheva et al. (2007) dives into the biosynthesis gene clusters of this compound, revealing the non-colinearity in polyketide synthase (PKS) assembly lines. This research illuminates the iterative use of PKS modules, a departure from traditional colinearity principles, offering insights into the evolutionary processes that shaped these biosynthetic pathways. This finding has profound implications for understanding the molecular architecture and evolutionary development of complex natural products, highlighting this compound's role as a model system for studying polyketide diversity and biosynthesis mechanisms (Traitcheva, Jenke-Kodama, He, Dittmann, & Hertweck, 2007).

Evolution of Metabolic Diversity in Polyketide-derived Pyrones

Building on the understanding of this compound's biosynthesis, the work by Busch and Hertweck (2009) explores the broader context of polyketide-derived pyrones, including the aureothin family, to investigate the structural diversity and evolutionary aspects of these metabolites. The review discusses the non-colinear assembly lines of aureothin and this compound PKS, highlighting the enzymatic and non-enzymatic processes contributing to the metabolic diversity of aureothin derivatives. This research underscores the potential of manipulating these pathways for developing new antitumor and antifungal agents, showcasing this compound's significance in the quest for novel therapeutic compounds (Busch & Hertweck, 2009).

Mechanism of Action

Spectinabilin, also known as Neoaureothin, is a nitrophenyl-substituted polyketide metabolite . This compound has been found to exhibit various biological activities, including antimalarial and antiviral activity .

Target of Action

Spectinabilin has been shown to exhibit nematicidal activity, particularly against Caenorhabditis elegans . It acts on targets that are different from those of some currently used nematicidal drugs such as avermectin and phosphine thiazole .

Mode of Action

elegans L4 worms

Biochemical Pathways

Spectinabilin is produced through a type one polyketide synthase . The biosynthesis of Spectinabilin initially requires 4 open reading frames (ORF) for the production of the starter unit, p-nitrobenzoic acid (pNBA) from chorismate . pNBA is then loaded onto the polyketide synthase, and undergoes 6 rounds of elongation and reduction . The final product is a 6-membered terminal ring of the Spectinabilin intermediate .

Result of Action

Spectinabilin exhibits a good nematicidal activity on C. elegans L1 worms, with a half-maximal inhibitory concentration (IC50) of 2.948 μg/mL at 24 h . This indicates that the compound is highly effective at inhibiting the growth and development of these nematodes.

Action Environment

The action of Spectinabilin can be influenced by various environmental factors. For instance, the compound was first isolated from Streptomyces spectabilis, a bacterium found in soil . The production of Spectinabilin may therefore be influenced by factors such as soil composition, temperature, and moisture levels.

Safety and Hazards

The safety data sheet for Neoaureothin indicates that it is a research-grade product and is not intended for human or veterinary use .

Future Directions

The production of Neoaureothin involves the use of modular polyketide synthases (PKSs). By deletion and insertion of PKS modules, the assembly lines for related antibiotic and antifungal agents, aureothin and this compound, can be interconverted . This study teaches important lessons on the evolution of PKSs, which may guide future engineering approaches .

properties

IUPAC Name

2-methoxy-3,5-dimethyl-6-[(4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZICQJAGBLBAMJ-MNOZRKQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C/C(=C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/C)/C)/CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043872
Record name Spectinabilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59795-94-7
Record name Spectinabilin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059795947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spectinabilin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spectinabilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is neoaureothin and where is it found?

A1: this compound, also known as spectinabilin, is a nitroaryl-substituted polyketide metabolite primarily produced by the bacterium Streptomyces orinoci [, , ]. It belongs to a family of structurally related compounds that includes aureothin and luteoreticulin, all produced by various Streptomyces species, suggesting a shared evolutionary history [].

Q2: How is this compound biosynthesized?

A2: this compound biosynthesis involves an unusual non-colinear assembly line orchestrated by type I polyketide synthases (PKSs) [, ]. This process utilizes p-nitrobenzoate and malonyl-CoA as building blocks, which are incorporated into the growing polyketide chain by iterative cycles of PKS modules [, ]. Notably, the first module in the this compound pathway, NorA, exhibits an iterative function, confirmed through cross-complementation experiments [].

Q3: Can the this compound biosynthetic pathway be engineered for increased production or to generate novel derivatives?

A3: Yes, research has demonstrated the feasibility of manipulating the this compound biosynthetic pathway. For instance, quorum sensing-based metabolic engineering has been successfully employed to enhance the precursor supply in Streptomyces coelicolor, leading to a 4-fold increase in this compound production []. Furthermore, rational genetic recombination and domain exchanges have enabled the transformation of the aureothin PKS system into a luteoreticulin assembly line, showcasing the potential for generating novel polyketide derivatives [].

Q4: What is unique about the enzymatic steps involved in aureothin and this compound biosynthesis?

A4: Both aureothin and this compound share a unique enzymatic step crucial for their final structure. This step involves the cytochrome P450 monooxygenase AurH, which catalyzes the formation of a tetrahydrofuryl moiety within their structures []. This sequential asymmetric heterocyclization, achieved by a single enzyme both in vivo and in vitro, represents a novel mechanism in polyketide biosynthesis [].

Q5: What is the relationship between aureothin, this compound and luteoreticulin in terms of their biosynthetic pathways?

A5: Aureothin, this compound, and luteoreticulin, while structurally similar, are synthesized by distinct but evolutionarily related PKS systems. This interconnectedness allows for the rational design of hybrid PKS systems, as demonstrated by the successful transformation of the aureothin pathway into a luteoreticulin assembly line []. This highlights the potential for generating diverse polyketide structures through combinatorial biosynthesis.

Q6: Are there any analytical techniques specific to the study of this compound?

A6: While specific analytical methods for this compound characterization haven't been explicitly detailed in the provided abstracts, techniques like LC-MS are commonly employed to monitor biotransformations and identify intermediates in polyketide biosynthesis, as exemplified in studies involving aureothin []. Structural elucidation likely involves techniques such as NMR and high-resolution mass spectrometry.

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